1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid
Overview
Description
Boc-Pip-2 is a piperidine-based compound that has been used in various scientific research studies. It is a white crystalline powder that is soluble in water and organic solvents. Boc-Pip-2 has been found to exhibit various biological activities, making it a valuable compound for scientific research.
Scientific Research Applications
Heterocyclic Compounds in CNS Drug Synthesis
Heterocyclic compounds containing nitrogen, such as piperidine, have been identified as potential leads for the synthesis of drugs targeting the central nervous system (CNS). These compounds may have effects ranging from antidepressant to convulsant activities. The structural motif of piperidine is a common feature in many CNS-active drugs, underscoring its importance in medicinal chemistry research (Saganuwan, 2017).
Stereoselective Synthesis of N-heterocycles
Tert-butanesulfinamide has emerged as a significant chiral auxiliary in the asymmetric synthesis of amines and their derivatives, including piperidines. This methodology is crucial for generating compounds with potential therapeutic applications, highlighting the role of stereochemistry in drug development (Philip et al., 2020).
Antineoplastic Agents Development
Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has shown promising anticancer properties, with some compounds exhibiting greater tumor-selective toxicity. This work demonstrates the potential of piperidine derivatives in cancer therapy, highlighting the importance of structural modifications for enhanced biological activity (Hossain et al., 2020).
Natural and Synthetic Bioactive Compounds
The review of naturally occurring and synthetic compounds containing tertiary butyl groups, such as neo fatty acids and neo alkanes, reveals their potential as antioxidants and anticancer agents. This research underscores the significance of structural diversity in discovering new bioactive molecules (Dembitsky, 2006).
Carboxylic Acids in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical with carboxyl and carbonyl functional groups, illustrates the versatility of carboxylic acids in drug synthesis. LEV and its derivatives facilitate the development of cost-effective and cleaner drug synthesis methods, highlighting the potential of sustainable sources in pharmaceutical research (Zhang et al., 2021).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-15(2,3)23-14(22)19-10-7-16(8-11-19,13(20)21)18-12-6-4-5-9-17-12/h4-6,9H,7-8,10-11H2,1-3H3,(H,17,18)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVRWTCWMLEWEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155153 | |
Record name | 1-(1,1-Dimethylethyl) 4-(2-pyridinylamino)-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid | |
CAS RN |
1159835-37-6 | |
Record name | 1-(1,1-Dimethylethyl) 4-(2-pyridinylamino)-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159835-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-(2-pyridinylamino)-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.